Protein kinase G inhibitor-1

Mycobacterial kinase inhibition High-throughput screening PknG enzymatic assay

Protein Kinase G Inhibitor-1 (also designated WAY-312157 or Compound is a small-molecule tetrahydrobenzothiophene derivative that functions as an ATP-competitive inhibitor of mycobacterial protein kinase G (PknG). It exhibits a half-maximal inhibitory concentration (IC50) of 0.9 μM against PknG from Mycobacterium tuberculosis in cell-free enzymatic assays.

Molecular Formula C14H18N2O2S
Molecular Weight 278.37 g/mol
Cat. No. B15567416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein kinase G inhibitor-1
Molecular FormulaC14H18N2O2S
Molecular Weight278.37 g/mol
Structural Identifiers
InChIInChI=1S/C14H18N2O2S/c1-7-2-5-9-10(6-7)19-14(11(9)12(15)17)16-13(18)8-3-4-8/h7-8H,2-6H2,1H3,(H2,15,17)(H,16,18)
InChIKeyPGBKHXTZZAKXMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide: Protein Kinase G Inhibitor-1 (WAY-312157/Compound 270) for Mycobacterial Infection Research


Protein Kinase G Inhibitor-1 (also designated WAY-312157 or Compound 270) is a small-molecule tetrahydrobenzothiophene derivative that functions as an ATP-competitive inhibitor of mycobacterial protein kinase G (PknG). It exhibits a half-maximal inhibitory concentration (IC50) of 0.9 μM against PknG from Mycobacterium tuberculosis in cell-free enzymatic assays [1]. The compound is chemically defined as 2-(cyclopropanecarboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 354544-70-0), with a molecular weight of 278.37 g/mol and a purity specification of ≥98% . Its primary utility lies in investigating the role of PknG in mycobacterial survival within host macrophages and in screening campaigns targeting intracellular persistence mechanisms.

Why Protein Kinase G Inhibitor-1 Cannot Be Substituted by Generic PKG Inhibitors


Substitution with generic PKG inhibitors is scientifically invalid because the target enzyme—mycobacterial PknG—is structurally and phylogenetically distinct from mammalian cGMP-dependent protein kinases (PKG-Iα/β and PKG-II). Mammalian PKG inhibitors such as KT5823 (IC50 = 234 nM against human PKG) or DT-3 are designed against the eukaryotic ATP-binding pocket and do not effectively engage the mycobacterial PknG active site . Conversely, inhibitors optimized for mycobacterial PknG exhibit minimal cross-reactivity with human kinases. For example, the closely related analog AX20017 shows activity against PknG (IC50 = 0.39 μM) while demonstrating much reduced or no activity against 25 human kinases, including PKCα . The failure to distinguish between bacterial and mammalian kinase targets introduces confounding off-target effects that compromise experimental reproducibility and data interpretability. Researchers requiring specific interrogation of mycobacterial PknG-mediated virulence pathways must select compounds validated against the bacterial ortholog rather than generic mammalian PKG inhibitors.

Quantitative Differentiation of Protein Kinase G Inhibitor-1 from Closest Analogs


Head-to-Head Potency Comparison: Protein Kinase G Inhibitor-1 vs. Compound 237 in the Same Patent Family

In the original patent disclosure describing the 4,5,6,7-tetrahydrobenzo[b]thiophene series, Protein Kinase G Inhibitor-1 (Compound 270) was directly compared to Compound 237 (2-(Cyclopropanecarbonyl-amino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide) in an in vitro PknG kinase assay. Compound 270 exhibited an IC50 of 900 nM, whereas Compound 237 demonstrated an IC50 of 200 nM—representing a 4.5-fold difference in potency [1]. Both compounds were identified from a 55,000-compound high-throughput screen using an established in vitro kinase assay with a suitable peptide substrate. This direct head-to-head comparison establishes the precise potency position of Protein Kinase G Inhibitor-1 within its immediate chemical series.

Mycobacterial kinase inhibition High-throughput screening PknG enzymatic assay

Cross-Study Potency Ranking: Protein Kinase G Inhibitor-1 vs. Protein Kinase G Inhibitor-2 (Compound 266)

Within the same tetrahydrobenzothiophene chemical series, Protein Kinase G Inhibitor-1 (Compound 270, IC50 = 0.9 μM) is approximately 3.3-fold more potent than Protein Kinase G Inhibitor-2 (Compound 266, IC50 = 3 μM) [1][2]. Both compounds share identical molecular formulas (C14H18N2O2S) and molecular weights (278.37 g/mol), differing only in the substitution pattern on the benzothiophene core. The patent specifically notes that compounds with IC50 values between 2 μM and >30 μM produced only 'satisfactory results' compared to the more effective compounds like 270 [1]. This potency difference is attributable to structural modifications affecting ATP-binding pocket complementarity.

Mycobacterial infection PknG inhibition Structure-activity relationship

Comparative Potency vs. Market-Leading Mycobacterial PknG Inhibitor AX20017

AX20017 represents the most thoroughly characterized and widely used mycobacterial PknG inhibitor, with an IC50 of 0.39 μM (390 nM) against PknG [1]. Protein Kinase G Inhibitor-1 exhibits an IC50 of 0.9 μM, representing a 2.3-fold lower potency compared to AX20017 . Notably, AX20017 has been structurally characterized in complex with PknG at 2.4 Å resolution, revealing its binding deep within the adenosine-binding site in a pocket shaped by amino acid side chains unique to mycobacterial PknG and absent in human kinases [1]. This structural validation, combined with selectivity profiling showing much reduced or no activity against 8 other mycobacterial and 25 human kinases , establishes AX20017 as the benchmark tool compound for PknG studies. Protein Kinase G Inhibitor-1, while less potent, offers a chemically accessible alternative for SAR exploration.

PknG inhibitor Mycobacterium tuberculosis Virulence factor targeting

Species Specificity: Mycobacterial PknG vs. Mammalian PKG Inhibitor KT5823

A critical differentiation exists between inhibitors targeting mycobacterial PknG and those targeting mammalian PKG isoforms. Protein Kinase G Inhibitor-1 is specifically optimized for mycobacterial PknG (IC50 = 0.9 μM), whereas KT5823 is a potent inhibitor of mammalian cGMP-dependent protein kinase (in vitro IC50 = 234 nM; Ki for PKG = 0.23 μM, with selectivity over PKC (Ki = 4 μM) and PKA (Ki >10 μM)) . KT5823 is not reported to inhibit mycobacterial PknG. The ATP-binding pocket architectures differ substantially—the AX20017-binding pocket in PknG is shaped by a unique set of amino acid side chains not found in any human kinase [1]. This structural divergence means that mammalian PKG inhibitors are not suitable surrogates for mycobacterial PknG studies and will produce false-negative results in bacterial infection models.

Kinase selectivity Bacterial kinase Mammalian PKG Off-target risk

Validated Application Scenarios for Protein Kinase G Inhibitor-1 in Mycobacterial Research


PknG-Mediated Macrophage Survival Assays in M. tuberculosis Infection Models

Protein Kinase G Inhibitor-1 can be applied to interrogate the role of PknG in blocking phagosome-lysosome fusion and promoting intracellular mycobacterial survival. The compound's IC50 of 0.9 μM [1] positions it as an effective tool for dose-response studies in macrophage infection models, where PknG inhibition has been shown to restore lysosomal transfer and killing of mycobacteria (validated with the analog AX20017) [2]. Researchers should employ concentrations in the 1–10 μM range in cell culture, with validation via intracellular bacterial CFU enumeration.

Structure-Activity Relationship (SAR) Exploration of Tetrahydrobenzothiophene PknG Inhibitors

As a mid-potency analog within the 4,5,6,7-tetrahydrobenzo[b]thiophene chemical series, Protein Kinase G Inhibitor-1 (IC50 = 0.9 μM) provides a useful reference point for SAR campaigns comparing compounds of varying potency: Compound 237 (IC50 = 200 nM, 4.5-fold more potent) [1] and Protein Kinase G Inhibitor-2 (IC50 = 3 μM, 3.3-fold less potent) [3]. The compound's defined substitution pattern at the 6-methyl position offers a scaffold for further medicinal chemistry optimization targeting improved potency and metabolic stability.

High-Throughput Screening (HTS) Assay Validation and Counter-Screening

Protein Kinase G Inhibitor-1 originated from a 55,000-compound HTS campaign using an in vitro PknG kinase assay [1]. Its validated IC50 of 0.9 μM makes it suitable as a positive control compound for validating new PknG enzymatic assays or for counter-screening campaigns designed to identify novel chemical scaffolds with anti-mycobacterial activity. The compound's commercial availability from multiple vendors (MedChemExpress, TargetMol, etc.) with purity ≥98% ensures reproducibility across screening laboratories.

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